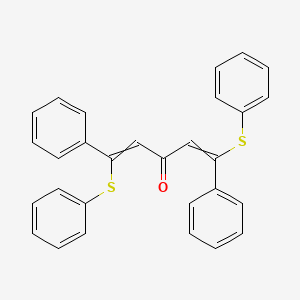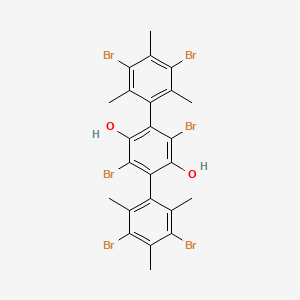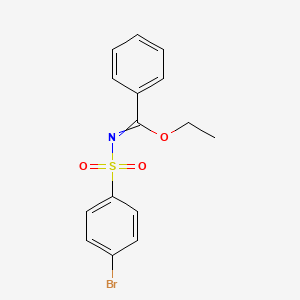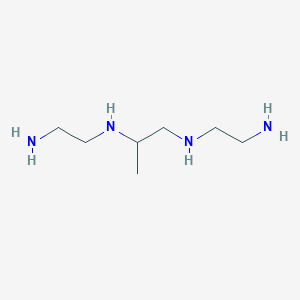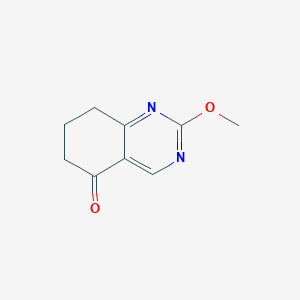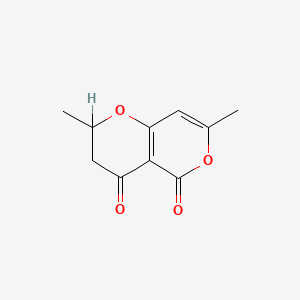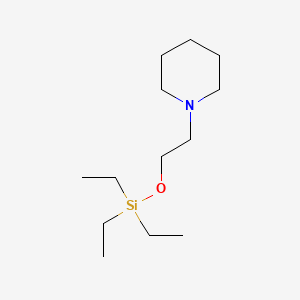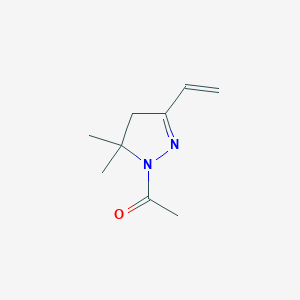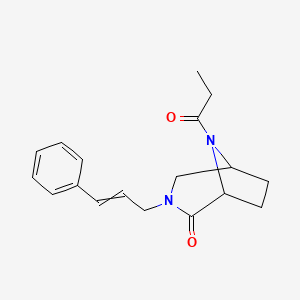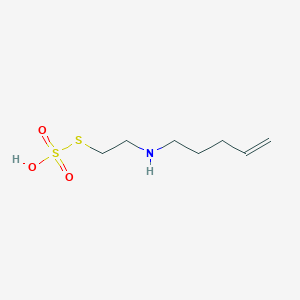
Ethanethiol, 2-(4-pentenylamino)-, hydrogen sulfate (ester)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanethiol, 2-(4-pentenylamino)-, hydrogen sulfate (ester) is a chemical compound with the molecular formula C7H15NO3S2. It is known for its unique structure, which includes an ethanethiol group and a pentenylamino group, making it a versatile compound in various chemical reactions and applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethanethiol, 2-(4-pentenylamino)-, hydrogen sulfate (ester) involves several steps. One common method includes the reaction of 2-(4-pentenylamino)ethanethiol with sulfuric acid to form the hydrogen sulfate ester. The reaction typically requires controlled conditions, including specific temperatures and pH levels, to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with careful monitoring of reaction conditions to prevent side reactions and ensure consistent quality .
Analyse Chemischer Reaktionen
Types of Reactions
Ethanethiol, 2-(4-pentenylamino)-, hydrogen sulfate (ester) undergoes various chemical reactions, including:
Oxidation: This reaction can convert the thiol group to a sulfonic acid group.
Reduction: The compound can be reduced to form simpler thiol derivatives.
Substitution: The amino group can participate in substitution reactions, forming new compounds with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce sulfonic acids, while substitution reactions can yield a variety of amino derivatives .
Wissenschaftliche Forschungsanwendungen
Ethanethiol, 2-(4-pentenylamino)-, hydrogen sulfate (ester) has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism by which Ethanethiol, 2-(4-pentenylamino)-, hydrogen sulfate (ester) exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with these targets, altering their activity and leading to various biological effects. The pentenylamino group can also participate in hydrogen bonding and other interactions, further influencing the compound’s activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethanethiol: A simpler thiol compound with similar reactivity but lacking the amino and sulfate groups.
2-Aminoethanethiol: Contains an amino group but lacks the pentenyl and sulfate groups.
Hydrogen sulfate esters: A class of compounds with similar sulfate ester functionality but different organic groups attached.
Uniqueness
Ethanethiol, 2-(4-pentenylamino)-, hydrogen sulfate (ester) is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its structure provides versatility that is not found in simpler compounds, making it valuable in both research and industrial contexts .
Eigenschaften
CAS-Nummer |
21220-85-9 |
|---|---|
Molekularformel |
C7H15NO3S2 |
Molekulargewicht |
225.3 g/mol |
IUPAC-Name |
5-(2-sulfosulfanylethylamino)pent-1-ene |
InChI |
InChI=1S/C7H15NO3S2/c1-2-3-4-5-8-6-7-12-13(9,10)11/h2,8H,1,3-7H2,(H,9,10,11) |
InChI-Schlüssel |
ZPUVUZINLZADOT-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCCCNCCSS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[[Bis(2-chloroethyl)amino-ethoxyphosphoryl]-(2-hydroxyethyl)amino]ethanol](/img/structure/B14717544.png)
